molecular formula C9H5F3N2O B8132547 6-(trifluoromethyl)quinazolin-2(1H)-one

6-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B8132547
M. Wt: 214.14 g/mol
InChI Key: GZGQNFRHYZBRCW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain kinases involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 6-(trifluoromethyl)quinazolin-2(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics enhance the compound’s bioavailability and efficacy, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-8(15)14-7/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGQNFRHYZBRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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